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Compound of Interest

Compound Name:
1-(4-Iodophenyl)-3-(2-

adamantyl)guanidine

Cat. No.: B1662928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
IPAG, or 1-(4-iodophenyl)-3-(2-adamantyl)guanidine, is a potent and selective sigma-1 (σ1)

receptor antagonist that has garnered significant interest in the scientific community for its

potential therapeutic applications, particularly in oncology. This technical guide provides a

comprehensive overview of the physicochemical properties of IPAG, its synthesis, and detailed

experimental protocols for evaluating its biological activity. The information presented herein is

intended to serve as a valuable resource for researchers and professionals engaged in drug

discovery and development.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its development as a therapeutic agent. These properties influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key

physicochemical parameters for IPAG are summarized in the table below.
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Property Value Reference

IUPAC Name
1-(4-iodophenyl)-3-(2-

adamantyl)guanidine

Molecular Formula C₁₇H₂₂IN₃ [1]

Molecular Weight 395.28 g/mol [1]

CAS Number 193527-91-2 [1]

Appearance White to off-white solid [1]

Boiling Point (Predicted) 468.1 °C at 760 mmHg

Flash Point (Predicted) 236.9 °C

Density (Predicted) 1.78 g/cm³

LogP (Predicted) 4.76

Solubility

DMSO: 8.33 mg/mL (21.07

mM) with sonication,

adjustment to pH 3 with 1M

HCl, and heating to 60°C.

[1]

pKi 4.3 [1]

K₅₀ 2.5 nM

Synthesis
The synthesis of IPAG, particularly its radiolabeled form for imaging studies, has been

described. A common method for introducing the iodine atom is through an iodo-destannylation

reaction from a stannylated precursor.

Synthesis of [¹²⁴I]IPAG
A well-established protocol for the synthesis of radioiodinated IPAG involves the following

steps:
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Precursor Preparation: Start with a solution of the stannylated precursor, 1-(4-

(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine, in dry ethanol.

Radioiodination: To this solution, add [¹²⁴I]NaI and an oxidizing agent such as chloramine-T

in glacial acetic acid.

Reaction: Allow the reaction to proceed to completion.

Purification: The resulting [¹²⁴I]IPAG is then purified using High-Performance Liquid

Chromatography (HPLC).

This method provides high radiochemical yield and purity, suitable for in vitro and in vivo

imaging studies.

Biological Activity and Mechanism of Action
IPAG exerts its biological effects primarily through the antagonism of the sigma-1 receptor, a

unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion

interface. This antagonism triggers a cascade of downstream events, leading to anti-cancer

effects.

Signaling Pathway
The binding of IPAG to the sigma-1 receptor disrupts its normal function, leading to the

induction of apoptosis and inhibition of cell proliferation. A key mechanism involves the

suppression of the mTOR signaling pathway, evidenced by the decreased phosphorylation of

key downstream effectors such as p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-

binding protein 1 (4E-BP1)[1]. Furthermore, IPAG has been shown to induce the autolysosomal

degradation of Programmed Death-Ligand 1 (PD-L1) in cancer cells, suggesting a potential

role in modulating the tumor immune microenvironment[1].
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Caption: IPAG Signaling Pathway

Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the

biological activity of IPAG.

Sigma-1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of IPAG for the sigma-1 receptor

using a competitive radioligand binding assay.
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Preparation

Incubation

Separation & Detection

Data Analysis

Prepare cell membranes
(e.g., from MDA-MB-468 cells)

Incubate membranes, radioligand,
and competitor at room temperature

Prepare [3H]-(+)-pentazocine
(Radioligand)

Prepare serial dilutions
of IPAG (Competitor)

Separate bound and free radioligand
(e.g., via filtration)

Measure radioactivity of bound radioligand
(Scintillation counting)

Generate competition curve and
calculate Ki or IC50

Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow

Materials:

Cell membranes expressing sigma-1 receptors (e.g., from MDA-MB-468 cells)

[³H]-(+)-pentazocine (radioligand)

IPAG (unlabeled competitor)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

In a 96-well plate, add cell membranes, [³H]-(+)-pentazocine, and varying concentrations of

IPAG.

For non-specific binding, use a high concentration of a known sigma-1 ligand (e.g.,

haloperidol).

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀ and subsequently

calculate the Ki value.

Cell Proliferation Assay
This protocol describes a colorimetric assay to assess the effect of IPAG on the proliferation of

cancer cells.

Materials:

Cancer cell line (e.g., T47D)

Complete cell culture medium

IPAG
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Cell proliferation assay reagent (e.g., WST-1, MTT)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of IPAG or vehicle control (e.g., DMSO).

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

Add the cell proliferation reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis

induced by IPAG.

Materials:

Cancer cell line

Complete cell culture medium

IPAG

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:
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Treat cells with IPAG or vehicle control for a specified duration.

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive

and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins

and the expression of PD-L1 following IPAG treatment.
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Caption: Western Blot Workflow
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Materials:

Cancer cell lines (e.g., T47D, PC3, MDA-MB-231)

IPAG

Lysis buffer

Protein assay reagent

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-p-p70S6K, anti-p-S6, anti-p-4E-BP1, anti-PD-L1)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with IPAG for the desired time and concentration.

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Wash the membrane again and add the chemiluminescent substrate.

Capture the image using an appropriate imaging system and quantify the band intensities.

PD-L1/PD-1 Blockade Assay
This reporter assay measures the functional consequence of IPAG-induced PD-L1 degradation

on T-cell activation.

Materials:

Cancer cell lines (e.g., PC3, MDA-MB-231)

Jurkat NFAT-luciferase reporter T-cells

IPAG

Luciferase assay reagent

Luminometer

Procedure:

Treat cancer cells with IPAG to induce PD-L1 degradation.

Co-culture the treated cancer cells with Jurkat NFAT-luciferase reporter T-cells.

After the co-culture period, lyse the cells and add the luciferase assay reagent.

Measure the luminescence using a luminometer. An increase in luciferase activity indicates

T-cell activation due to the blockade of the PD-L1/PD-1 interaction.

Conclusion
IPAG is a promising sigma-1 receptor antagonist with well-defined physicochemical properties

and a clear mechanism of action in cancer cells. The experimental protocols provided in this

guide offer a robust framework for researchers to further investigate the therapeutic potential of

this compound. As research in this area continues, a deeper understanding of IPAG's in vivo

efficacy and safety profile will be crucial for its translation into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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